molecular formula C17H13BrClNO4 B2593596 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid CAS No. 314047-06-8

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid

Cat. No.: B2593596
CAS No.: 314047-06-8
M. Wt: 410.65
InChI Key: SKTKFRDMFZDFPH-UHFFFAOYSA-N
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Description

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is a complex organic compound that features both bromine and chlorine substituents on a benzoyl aniline structure

Scientific Research Applications

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the nature of its interactions with other molecules. Given the presence of the bromo and chlorobenzoyl groups, it could potentially act as an electrophile in certain reactions .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid” would depend on various factors, including its specific physical and chemical properties, the conditions under which it is handled, and the nature of any reactions it might undergo. It’s always important to refer to the relevant safety data sheets and other safety information when handling this or any other chemical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in such processes .

Chemical Reactions Analysis

Types of Reactions

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid is unique due to its combination of bromine and chlorine substituents on a benzoyl aniline structure, along with the presence of an oxobutanoic acid group

Properties

IUPAC Name

4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-11-3-6-14(20-15(21)7-8-16(22)23)13(9-11)17(24)10-1-4-12(19)5-2-10/h1-6,9H,7-8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTKFRDMFZDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320161
Record name 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314047-06-8
Record name 4-[4-bromo-2-(4-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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